4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole
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Overview
Description
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole is a complex organic compound with a molecular formula of C9H11BrN2OS and a molecular weight of 275.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring substituted with a bromine atom, a methyl group, and a 7-oxa-3-thiabicyclo[4.1.0]heptane moiety.
Preparation Methods
The synthesis of 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole involves several steps. One common method includes the reaction of 4-bromopyrazole with a suitable bicyclic precursor under controlled conditions . The reaction typically requires the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Scientific Research Applications
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole involves its interaction with specific molecular targets. The compound is known to inhibit oxidative phosphorylation, ATP-32P exchange reaction, and calcium uptake in biological systems . These interactions suggest that the compound may interfere with energy metabolism and calcium signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole can be compared with other similar compounds, such as:
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole: This compound has a similar structure but differs in the position of the bicyclic moiety.
5-Bromo-1-methyl-1H-pyrazole: This compound lacks the bicyclic moiety and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrN2OS |
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Molecular Weight |
275.17 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl)pyrazole |
InChI |
InChI=1S/C9H11BrN2OS/c1-12-8(6(10)4-11-12)9-2-3-14-5-7(9)13-9/h4,7H,2-3,5H2,1H3 |
InChI Key |
XROPEPUWTGEESC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C23CCSCC2O3 |
Origin of Product |
United States |
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